Biphenyl-4,4'-diylbis(phenylmethanol)
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Overview
Description
Biphenyl-4,4’-diylbis(phenylmethanol) is an organic compound with the molecular formula C26H22O2 It consists of two biphenyl groups connected by a central carbon atom, each bonded to a phenylmethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
Biphenyl-4,4’-diylbis(phenylmethanol) can be synthesized through several methods. One common approach involves the reaction of biphenyl-4,4’-diylbis(diazonium chloride) with para-substituted benzaldehyde phenylhydrazones, followed by treatment with formaldehyde in the presence of perchloric acid in dioxane . This method yields the desired compound with high efficiency under mild conditions.
Industrial Production Methods
Industrial production of biphenyl-4,4’-diylbis(phenylmethanol) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4,4’-diylbis(phenylmethanol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the biphenyl or phenylmethanol moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield biphenyl-4,4’-diylbis(benzophenone), while reduction can produce biphenyl-4,4’-diylbis(phenylmethane) .
Scientific Research Applications
Biphenyl-4,4’-diylbis(phenylmethanol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s structural properties make it useful in studying molecular interactions and biological pathways.
Industry: It is employed in
Properties
CAS No. |
53172-57-9 |
---|---|
Molecular Formula |
C26H22O2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
[4-[4-[hydroxy(phenyl)methyl]phenyl]phenyl]-phenylmethanol |
InChI |
InChI=1S/C26H22O2/c27-25(21-7-3-1-4-8-21)23-15-11-19(12-16-23)20-13-17-24(18-14-20)26(28)22-9-5-2-6-10-22/h1-18,25-28H |
InChI Key |
XQHYATPZWUMJIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)C3=CC=C(C=C3)C(C4=CC=CC=C4)O)O |
Origin of Product |
United States |
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